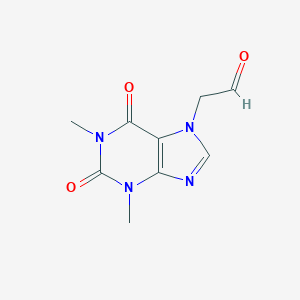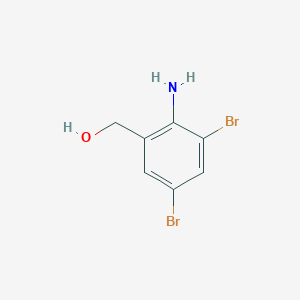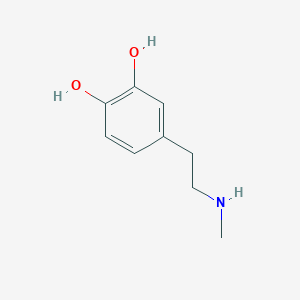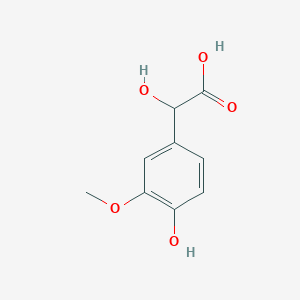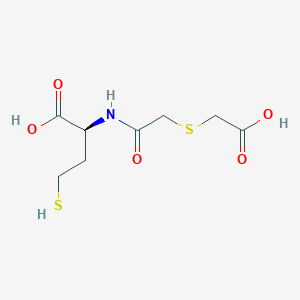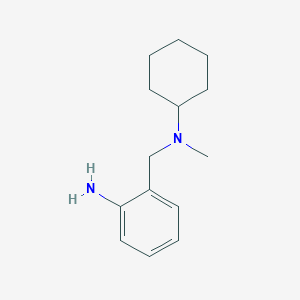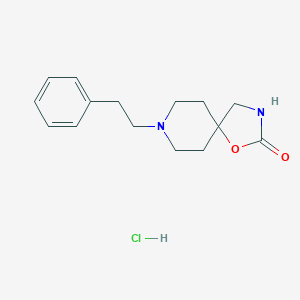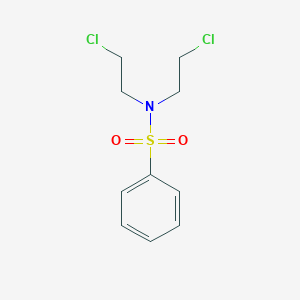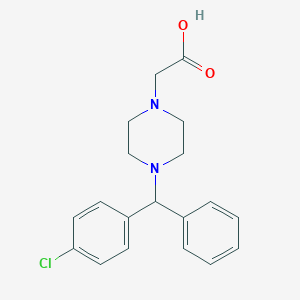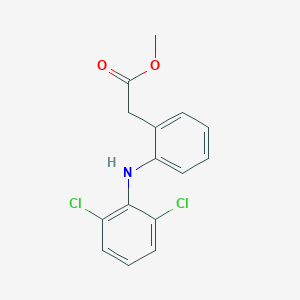
Diclofenac Metil Éster
Descripción general
Descripción
El diclofenac metil éster es un derivado del diclofenac, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. El propio diclofenac es conocido por sus propiedades analgésicas, antiinflamatorias y antipiréticas. La forma de metil éster se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas y reactividad únicas.
Aplicaciones Científicas De Investigación
El diclofenac metil éster tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la esterificación y otras reacciones orgánicas.
Biología: Los investigadores lo utilizan para investigar las vías metabólicas del diclofenac y sus derivados.
Medicina: Sirve como compuesto de referencia en estudios farmacocinéticos para comprender el comportamiento del diclofenac en el cuerpo.
Industria: El diclofenac metil éster se utiliza en el desarrollo de nuevos productos farmacéuticos y en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del diclofenac metil éster es similar al del diclofenac. Inhibe la actividad de las enzimas ciclooxigenasas (COX-1 y COX-2), que son responsables de la producción de prostaglandinas. Las prostaglandinas desempeñan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir estas enzimas, el diclofenac metil éster reduce la síntesis de prostaglandinas, ejerciendo así sus efectos antiinflamatorios y analgésicos .
Compuestos similares:
Diclofenac: El compuesto principal, ampliamente utilizado como AINE.
Ibuprofeno: Otro AINE común con propiedades antiinflamatorias similares.
Naproxeno: Conocido por su mayor duración de acción en comparación con el diclofenac.
Singularidad: El diclofenac metil éster es único debido a su grupo funcional éster, que le confiere una reactividad química diferente en comparación con su compuesto principal. Esto lo hace valioso en la química sintética y las aplicaciones industriales. Además, su forma de metil éster puede influir en sus propiedades farmacocinéticas, ofreciendo potencialmente diferentes beneficios terapéuticos.
Análisis Bioquímico
Biochemical Properties
Diclofenac Methyl Ester interacts with various biomolecules in biochemical reactions. In aquatic organisms, Diclofenac is transformed into Diclofenac Methyl Ester through biotransformation processes . The transformation of Diclofenac to its methyl ester derivative was explored in crude invertebrate extracts spiked with an S-adenosylmethionine cofactor, revealing possible catalysis by an S-adenosylmethionine-dependent carboxylic acid methyltransferase .
Cellular Effects
The effects of Diclofenac Methyl Ester on cells and cellular processes are significant. It has been observed that Diclofenac Methyl Ester has a higher acute toxicity than Diclofenac in aquatic organisms, which correlates well with its increased bioconcentration potential . This suggests that Diclofenac Methyl Ester may have a substantial impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diclofenac, the parent compound, works by inhibiting the activity of the enzyme cyclooxygenase (COX) to disrupt prostaglandin synthesis . The transformation of Diclofenac to Diclofenac Methyl Ester may alter its interactions with biomolecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofenac Methyl Ester have been observed to change over time. For instance, in aquatic organisms, the ratios of biotransformation products to the parent compound were observed after 24 hours of exposure . This suggests that the stability, degradation, and long-term effects of Diclofenac Methyl Ester on cellular function may vary over time in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Diclofenac Methyl Ester vary with different dosages in animal models. For instance, in aquatic organisms, the bioconcentration factors (BCFs) of Diclofenac Methyl Ester were significantly higher than those of Diclofenac, representing a 25- to 110-fold increase . This suggests that at higher doses, Diclofenac Methyl Ester may have toxic or adverse effects.
Metabolic Pathways
Diclofenac Methyl Ester is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, the transformation of Diclofenac to Diclofenac Methyl Ester in aquatic organisms involves an S-adenosylmethionine-dependent carboxylic acid methyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Given its higher bioconcentration potential compared to Diclofenac, it is likely that Diclofenac Methyl Ester interacts with transporters or binding proteins, affecting its localization or accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de diclofenac metil éster normalmente implica la esterificación del ácido diclofenac. Un método común incluye la disolución del ácido diclofenac en metanol y la adición de ácido sulfúrico como catalizador. La mezcla se calienta a reflujo durante un breve período, generalmente alrededor de 15 minutos .
Métodos de producción industrial: En un entorno industrial, la producción de diclofenac metil éster sigue principios similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El diclofenac metil éster experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de productos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir el diclofenac metil éster en su alcohol correspondiente.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Reactivos como el hidróxido de sodio u otras bases fuertes pueden facilitar las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
Diclofenac: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to diclofenac.
Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.
Propiedades
IUPAC Name |
methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETACGBDFVVKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333888 | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-78-5 | |
| Record name | Diclofenac methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?
A1: While the provided research [] states that Diclofenac Methyl Ester demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.
Q2: How does Diclofenac Methyl Ester impact aquatic organisms, and what is the significance of its biotransformation?
A2: Research indicates that Diclofenac Methyl Ester can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with Diclofenac Methyl Ester being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []
Q3: What are the implications of the discovery that Diclofenac can be methylated into Diclofenac Methyl Ester in various biological systems?
A3: The identification of Diclofenac Methyl Ester as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


